SM-21 maleate
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Overview
Description
SM-21 maleate: is a potent and selective sigma-2 receptor antagonist with central effects following systemic administration. It is known to cause increased release of acetylcholine at central muscarinic synapses. This compound is recognized for its potent analgesic effects, comparable to morphine, and its nootropic properties .
Mechanism of Action
Target of Action
SM-21 maleate primarily targets the σ2 receptors . These receptors are a subtype of sigma receptors, which are involved in a variety of cellular processes. The σ2 receptor is thought to play a role in modulating the activity of several neurotransmitter systems.
Mode of Action
This compound acts as a potent and selective σ2 antagonist . This means it binds to the σ2 receptors and inhibits their activity. As a result, it causes an increased release of acetylcholine at central muscarinic synapses . Acetylcholine is a neurotransmitter that plays a key role in many functions of the body including muscle movement, breathing, heart rate, learning, and memory.
Biochemical Pathways
Its ability to increase the release of acetylcholine suggests it may influence thecholinergic system . This system is involved in numerous physiological functions, including memory and cognition, motor control, and regulation of certain aspects of the cardiovascular system.
Pharmacokinetics
It is known to besoluble in water up to 25 mM , which may influence its bioavailability and distribution within the body.
Result of Action
This compound has been shown to have potent analgesic effects , with efficacy comparable to morphine . This suggests it may have potential for use in pain management. Additionally, it has been described as a nootropic agent , indicating it may enhance cognitive function .
Biochemical Analysis
Biochemical Properties
SM-21 maleate interacts with σ2 receptors, which are proteins found in the central nervous system . The compound binds to these receptors, antagonizing their activity . This interaction leads to an increased release of acetylcholine at central muscarinic synapses .
Cellular Effects
This compound influences cell function by modulating the activity of σ2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to σ2 receptors . This binding antagonizes the activity of the receptors, leading to an increased release of acetylcholine at central muscarinic synapses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SM-21 maleate involves the esterification of tropanyl 2-(4-chlorophenoxy)butanoate with maleic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often subjected to high-performance liquid chromatography (HPLC) to confirm its purity, which is typically ≥99% .
Chemical Reactions Analysis
Types of Reactions: SM-21 maleate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chlorophenoxy group.
Common Reagents and Conditions:
Esterification: Requires an alcohol (tropanol) and an acid (maleic acid) with a catalyst such as sulfuric acid.
Hydrolysis: Involves water or aqueous solutions under acidic or basic conditions.
Substitution: Utilizes nucleophiles like hydroxide ions under basic conditions.
Major Products:
Esterification: Produces this compound.
Hydrolysis: Yields tropanyl 2-(4-chlorophenoxy)butanoate and maleic acid.
Substitution: Results in the replacement of the chlorine atom in the chlorophenoxy group with the nucleophile.
Scientific Research Applications
Chemistry: SM-21 maleate is used as a research tool to study sigma-2 receptors and their role in various biochemical pathways. It helps in understanding the modulation of acetylcholine release and its effects on neurotransmission .
Biology: In biological research, this compound is used to investigate its effects on central muscarinic synapses and its potential as a nootropic agent. It is also studied for its analgesic properties and its ability to modulate pain pathways .
Medicine: this compound shows promise as a potent analgesic, with efficacy comparable to morphine. It is being explored for its potential use in pain management and as a cognitive enhancer in neurodegenerative diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sigma-2 receptors. Its role as a presynaptic cholinergic modulator makes it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
R-(+)-Hyoscyamine: A derivative with potent antinociceptive and cognitive-enhancing activities.
Tropanyl 2-(4-chlorophenoxy)butanoate: A precursor in the synthesis of SM-21 maleate.
Uniqueness: this compound stands out due to its dual role as a potent analgesic and nootropic agent. Its selective antagonism of sigma-2 receptors and its ability to increase acetylcholine release at central muscarinic synapses make it unique among similar compounds .
Properties
CAS No. |
155059-42-0 |
---|---|
Molecular Formula |
C22H28ClNO7 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14+,16?,17?; |
InChI Key |
BHXGTFUQDGMXHA-YYRFEMRUSA-N |
SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Synonyms |
(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |
Origin of Product |
United States |
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